2,7-Dimethyl-9,10-dihydroanthracene
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Overview
Description
2,7-Dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C16H16 It is a derivative of anthracene, where the 9 and 10 positions are hydrogenated, and the 2 and 7 positions are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-9,10-dihydroanthracene typically involves the hydrogenation of 2,7-dimethylanthracene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure selective hydrogenation at the 9 and 10 positions without affecting the aromatic ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for large-scale hydrogenation and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,7-dimethylanthracene.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 2,7-Dimethylanthracene.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,7-Dimethyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-9,10-dihydroanthracene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, its derivatives may interact with cellular components, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-9,10-dihydroanthracene
- 2,3-Dichloro-9,10-dihydroanthracene
- 9,10-Dihydro-11,12-dimethyl-9,10-ethanoanthracene
Uniqueness
2,7-Dimethyl-9,10-dihydroanthracene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity in substitution reactions and different biological activities.
Properties
Molecular Formula |
C16H16 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2,7-dimethyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H16/c1-11-3-5-13-9-14-6-4-12(2)8-16(14)10-15(13)7-11/h3-8H,9-10H2,1-2H3 |
InChI Key |
DBFJVXARVMMGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=C(C2)C=C(C=C3)C)C=C1 |
Origin of Product |
United States |
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